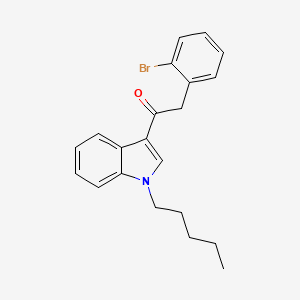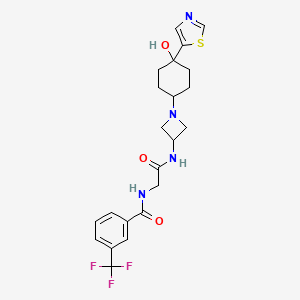
2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Overview
Description
JWH-249: 1-pentyl-3-(2-bromophenylacetyl)indole , is a synthetic cannabinoid from the phenylacetylindole family. It acts as a cannabinoid agonist with about 2.4 times selectivity for the cannabinoid receptor 1 (CB1) with a dissociation constant (Ki) of 8.4 ± 1.8 nanomolar and 20 ± 2 nanomolar at the cannabinoid receptor 2 (CB2) . This compound is similar to other synthetic cannabinoids such as JWH-250, JWH-203, and JWH-251, which have a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole cannabinoid compounds .
Mechanism of Action
Target of Action
JWH-249, also known as 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH-249 acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . It has about 2.4 times selectivity for CB1 with a Ki of 8.4 ± 1.8 nM and 20 ± 2 nM at CB2 . By activating these receptors, JWH-249 can mimic the effects of naturally occurring cannabinoids .
Biochemical Pathways
Activation of the CB1 and CB2 receptors can lead to changes in neurotransmitter release, which can have downstream effects on pain sensation, mood, and memory .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of JWH-249’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By acting as an agonist at these receptors, JWH-249 can influence neurotransmitter release and thus affect various physiological processes such as pain sensation, mood, and memory .
Action Environment
The action, efficacy, and stability of JWH-249 can be influenced by various environmental factors. For instance, the presence of other substances, the user’s metabolic rate, and individual genetic factors can all impact how JWH-249 interacts with its targets and exerts its effects . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone are not fully characterized. It is known to interact with the CB1 and CB2 receptors . The nature of these interactions is likely similar to other cannabinoids, which typically bind to these receptors and modulate their activity.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its activity at the CB1 and CB2 receptors, it is likely to influence cell function in a manner similar to other cannabinoids. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a cannabinoid agonist, it likely exerts its effects by binding to the CB1 and CB2 receptors and modulating their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH-249 involves the reaction of 1-pentylindole with 2-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: : Industrial production of JWH-249 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : JWH-249 undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-pentyl-3-(2-bromophenyl)ethanol.
Substitution: Formation of 1-pentyl-3-(2-substituted phenylacetyl)indole derivatives.
Scientific Research Applications
JWH-249 has several scientific research applications, including:
Comparison with Similar Compounds
JWH-249 is similar to other synthetic cannabinoids such as:
JWH-250: 1-pentyl-3-(2-methoxyphenylacetyl)indole.
JWH-203: 1-pentyl-3-(2-chlorophenylacetyl)indole.
JWH-251: 1-pentyl-3-(2-methylphenylacetyl)indole.
Uniqueness: : JWH-249 is unique due to its bromine substitution on the phenylacetyl group, which imparts distinct pharmacological properties. It has a higher selectivity for CB1 receptors compared to its analogs, making it a valuable compound for studying the effects of synthetic cannabinoids on the endocannabinoid system .
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRVOHECAULLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658735 | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-60-3 | |
| Record name | JWH 249 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-249 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H988KQV4U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)





